N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide
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Overview
Description
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide is a synthetic compound belonging to the class of benzodiazole derivatives. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 3-bromopropylamine under basic conditions to form the intermediate N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]amine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodiazole ring.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodiazole moiety is known to interact with various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide: Another benzodiazole derivative with similar biological activities.
1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Used in organic light-emitting diodes (OLEDs) as a hole-blocking material.
Uniqueness
N-[3-(1-benzyl-1H-1,3-benzodiazol-2-yl)propyl]-2,2-dimethylpropanamide stands out due to its unique structural features, such as the presence of the benzyl group and the dimethylpropanamide moiety, which contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C22H27N3O |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-[3-(1-benzylbenzimidazol-2-yl)propyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H27N3O/c1-22(2,3)21(26)23-15-9-14-20-24-18-12-7-8-13-19(18)25(20)16-17-10-5-4-6-11-17/h4-8,10-13H,9,14-16H2,1-3H3,(H,23,26) |
InChI Key |
JVYZRSOTVIEJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3 |
Origin of Product |
United States |
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